3H-Phenoxazin-3-one acetate
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Overview
Description
3H-Phenoxazin-3-one acetate: is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . Phenoxazines, including this compound, exhibit various biological activities such as antioxidant, antidiabetic, antimalarial, anti-Alzheimer, antiviral, anti-inflammatory, and antibiotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Phenoxazin-3-one acetate typically involves the photoinitiated cyclocondensation of 2-azidophenol with substituted 2-aminophenols . The reaction conditions include the concentration of the starting azide, the nature of the solvent, and the proportion of water in the reaction mixture . Another method involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted anilines .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3H-Phenoxazin-3-one acetate undergoes various chemical reactions, including:
Oxidation: Conversion to its oxidized form, resorufin, which is used in metabolic assays.
Reduction: Reduction reactions to form different derivatives with altered biological activities.
Substitution: Nucleophilic substitution reactions with aromatic amines to form 2-(arylamino)-3H-phenoxazin-3-ones.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reactions often occur in the presence of catalysts like triethylamine and solvents such as tetrahydrofuran.
Major Products:
Resorufin: A fluorescent dye used in cell viability assays.
2-(Arylamino)-3H-phenoxazin-3-ones: Compounds with potential biological activities.
Scientific Research Applications
3H-Phenoxazin-3-one acetate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various phenoxazine derivatives.
Biology: Employed in metabolic assays due to its chromogenic and fluorogenic properties.
Medicine: Investigated for its potential antiviral, immunosuppressive, and antiproliferative activities.
Industry: Utilized in the development of organic light-emitting diodes and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 3H-Phenoxazin-3-one acetate involves its interaction with molecular targets and pathways. For instance, its oxidized form, resorufin, is used in metabolic assays to measure cellular respiration and viability . The compound’s biological activities, such as antiviral and immunosuppressive effects, are attributed to its ability to interfere with specific cellular pathways and molecular targets .
Comparison with Similar Compounds
Phenoxazine: The parent compound with similar biological and material science applications.
Phenothiazine: Another heterocyclic compound with comparable pharmacological properties.
Resorufin: The oxidized form of 3H-Phenoxazin-3-one acetate used in metabolic assays.
Uniqueness: this compound stands out due to its specific structural modifications that enhance its biological activities and applications in various fields. Its ability to undergo diverse chemical reactions and form derivatives with unique properties makes it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C14H11NO4 |
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Molecular Weight |
257.24 g/mol |
IUPAC Name |
acetic acid;phenoxazin-3-one |
InChI |
InChI=1S/C12H7NO2.C2H4O2/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13-10;1-2(3)4/h1-7H;1H3,(H,3,4) |
InChI Key |
GJRMHAGLOLCKML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C2C(=C1)N=C3C=CC(=O)C=C3O2 |
Origin of Product |
United States |
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